N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide
Overview
Description
N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with the furan ring: The oxadiazole intermediate is then coupled with a furan derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the nitrobenzamide moiety: The final step involves the nitration of the benzamide ring, which can be accomplished using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanone derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N1-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Other oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents on the phenyl and furan rings.
Uniqueness
N~1~-{4-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]phenyl}-4-methyl-3-nitrobenzamide is unique due to its combination of a furan ring, an oxadiazole ring, and a nitrobenzamide moiety
Properties
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5/c1-12-4-5-14(11-16(12)24(26)27)19(25)21-15-8-6-13(7-9-15)18-22-20(29-23-18)17-3-2-10-28-17/h2-11H,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRVCOKRUFYEQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CO4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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